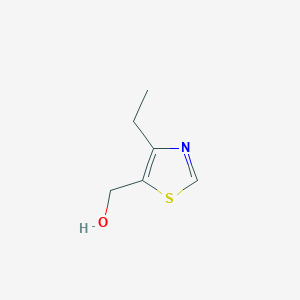

(4-Ethylthiazol-5-yl)methanol

Description

Historical Perspective on the Synthesis and Derivatization of Thiazole-Containing Alcohols

The synthesis of thiazole (B1198619) derivatives has a long history, with the Hantzsch thiazole synthesis, first described in the late 19th century, remaining a fundamental method. jchemrev.comwikipedia.orgimp.kiev.ua This reaction typically involves the condensation of α-haloketones with thioamides. smolecule.com Over the years, numerous other synthetic routes have been developed to create a diverse array of thiazole-containing molecules. jchemrev.com

The introduction of an alcohol functionality, as seen in (4-Ethylthiazol-5-yl)methanol, often involves the reduction of a corresponding carboxylic acid or ester. For instance, the synthesis of a similar compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, was achieved by reducing its ethyl ester precursor with lithium aluminum hydride. chemicalbook.com The derivatization of the alcohol group in thiazole-containing compounds is a key strategy for modifying their properties. For example, alcohols can be derivatized to improve their stability for analysis by gas chromatography-mass spectrometry (GC/MS) or to alter their biological activity. nih.govnih.govresearchgate.net This process can involve reactions with reagents like 3,4-dihydro-2H-pyran or various silylating agents. nih.govtcichemicals.com The ability to readily derivatize the hydroxymethyl group of this compound enhances its utility as a versatile building block in the synthesis of more complex molecules.

Structural Significance of the 4-Ethylthiazol-5-yl Moiety in Medicinal Chemistry Scaffolds

The 4-ethylthiazol-5-yl moiety serves as a significant structural element in the design of new therapeutic agents. The ethyl group at the 4-position can influence the molecule's lipophilicity and steric interactions with its biological target. jst.go.jp The hydroxymethyl group at the 5-position provides a handle for further chemical modifications, allowing for the creation of a library of derivatives with varied properties. smolecule.com This functional group can participate in hydrogen bonding, which is often crucial for drug-receptor interactions.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (4-ethyl-1,3-thiazol-5-yl)methanol fluorochem.co.uk |

| CAS Number | 1256561-28-0 fluorochem.co.uk |

| Molecular Formula | C6H9NOS |

| Molecular Weight | 143.21 g/mol |

| Canonical SMILES | CCC1=C(CO)SC=N1 fluorochem.co.uk |

| InChI Key | YZZPLOGDVKZLMG-UHFFFAOYSA-N fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

(4-ethyl-1,3-thiazol-5-yl)methanol |

InChI |

InChI=1S/C6H9NOS/c1-2-5-6(3-8)9-4-7-5/h4,8H,2-3H2,1H3 |

InChI Key |

YZZPLOGDVKZLMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC=N1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylthiazol 5 Yl Methanol

Direct Synthesis Approaches

Direct synthesis predominantly involves the reduction of an ester functional group, specifically the ethyl carboxylate, to a primary alcohol. This transformation is a cornerstone of organic synthesis, and several hydride reagents are effective for this purpose.

Reduction of Ethyl 4-Ethylthiazole-5-carboxylate

The most common precursor for the synthesis of (4-Ethylthiazol-5-yl)methanol is Ethyl 4-Ethylthiazole-5-carboxylate. Its synthesis can be accomplished via a Hantzsch-type thiazole (B1198619) synthesis by reacting ethyl 2-chloro-3-oxopentanoate with thioformamide. googleapis.com The subsequent reduction of the ester moiety is typically achieved using powerful reducing agents like complex metal hydrides.

Lithium Aluminum Hydride (LiAlH₄) Mediated Reductions

Lithium aluminum hydride (LiAlH₄) is a potent and highly efficient reducing agent widely used for the conversion of esters to primary alcohols. Due to its high reactivity, the reaction must be conducted under anhydrous conditions, typically in an inert ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

The reduction mechanism involves two main stages. Initially, a hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ in a second nucleophilic addition to yield an aluminum alkoxide intermediate. A final aqueous workup step, often with acid, protonates the alkoxide to furnish the desired primary alcohol, this compound.

Table 1: Representative Conditions for LiAlH₄ Reduction of Ethyl 4-Ethylthiazole-5-carboxylate

| Parameter | Description |

|---|---|

| Starting Material | Ethyl 4-Ethylthiazole-5-carboxylate |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | Typically 1-4 hours |

| Workup | Sequential addition of water and aqueous base (e.g., NaOH) or acid |

| Product | This compound |

Lithium Borohydride (B1222165) (LiBH₄) Mediated Reductions

Lithium borohydride (LiBH₄) is another effective reagent for the reduction of esters to alcohols. While it is a less powerful reducing agent than LiAlH₄, it offers the advantage of being safer to handle and can exhibit greater selectivity in the presence of other functional groups. LiBH₄ is soluble in ethers like THF, making it a suitable alternative to LiAlH₄.

The reactivity of LiBH₄ is enhanced by the Lewis acidic nature of the lithium cation (Li⁺), which coordinates to the carbonyl oxygen of the ester, polarizing it and increasing its susceptibility to nucleophilic attack by the hydride. The reaction proceeds through a similar mechanism to that of LiAlH₄, ultimately yielding the primary alcohol after a workup step.

Table 2: Representative Conditions for LiBH₄ Reduction of Ethyl 4-Ethylthiazole-5-carboxylate

| Parameter | Description |

|---|---|

| Starting Material | Ethyl 4-Ethylthiazole-5-carboxylate |

| Reagent | Lithium Borohydride (LiBH₄) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux |

| Reaction Time | Typically 2-12 hours |

| Workup | Acidic aqueous workup (e.g., HCl) |

| Product | This compound |

Alternative Synthetic Routes to the 4-Ethylthiazol-5-yl Carbinol Moiety

While the reduction of Ethyl 4-Ethylthiazole-5-carboxylate is a primary route, other plausible, albeit less commonly documented, pathways exist. One such alternative involves the reduction of the corresponding aldehyde, 4-ethylthiazole-5-carbaldehyde. This aldehyde could potentially be synthesized and then reduced to the alcohol using milder reducing agents like sodium borohydride (NaBH₄). Another theoretical approach is the reduction of 4-ethylthiazole-5-carboxylic acid using reagents like borane (B79455) (BH₃).

Precursor Compound Synthesis and Derivatization Strategies Leading to this compound

The synthesis of functionalized thiazole precursors is crucial for accessing a variety of derivatives, including the target alcohol. Halogenated thiazoles, in particular, serve as versatile intermediates for further chemical modifications.

Synthesis of Ethyl 2-Bromo-4-ethylthiazole-5-carboxylate

Ethyl 2-Bromo-4-ethylthiazole-5-carboxylate is a valuable intermediate. Its synthesis can be achieved from the corresponding 2-amino derivative through a Sandmeyer-type reaction. In a documented procedure, Ethyl 2-amino-4-ethylthiazole-5-carboxylate is treated with copper(II) bromide (CuBr₂) and tert-butyl nitrite (B80452) in acetonitrile. google.com The reaction is initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. This process effectively replaces the amino group at the C2 position of the thiazole ring with a bromine atom. google.com

Table 3: Synthesis of Ethyl 2-Bromo-4-ethylthiazole-5-carboxylate google.com

| Parameter | Description |

|---|---|

| Starting Material | Ethyl 2-amino-4-ethylthiazole-5-carboxylate |

| Reagents | Copper(II) Bromide (CuBr₂), tert-Butyl nitrite |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 0 °C to 20 °C |

| Reaction Time | 15 hours |

| Workup | Aqueous workup and extraction with an organic solvent |

| Product | Ethyl 2-Bromo-4-ethylthiazole-5-carboxylate |

Formation of Key Intermediates in the Synthesis Pathway

The synthesis of this compound can be approached through several routes, each involving the formation of critical intermediate compounds. Two primary pathways are the construction of the thiazole ring via Hantzsch synthesis, followed by functional group manipulation, or the modification of a pre-formed thiazole ring system.

Pathway 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a classic and versatile method for constructing the thiazole ring. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of a 4-ethyl-5-substituted thiazole, the key intermediates are an appropriately substituted α-haloketone and a thioamide.

α-Haloketone Intermediate: A plausible intermediate for this synthesis is 3-chloro-4-hexanone . This molecule provides the ethyl group at what will become the C4 position of the thiazole ring and the adjacent carbonyl and halogenated carbon atoms required for cyclization.

Thioamide Intermediate: The simplest thioamide, thioformamide , can be used to provide the sulfur and nitrogen atoms (at positions 1 and 3) and the hydrogen atom at the C2 position of the thiazole ring.

The reaction mechanism begins with an SN2 reaction where the sulfur of the thioamide displaces the halide from the α-haloketone. chemhelpasap.com This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the ketone's carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. chemhelpasap.com This pathway initially yields 4-ethylthiazole (B173719) , which would then require hydroxymethylation at the 5-position to reach the final product.

Pathway 2: Reduction of a 5-Position Carbonyl Group

An alternative and more direct route involves the reduction of a carbonyl group at the 5-position of a pre-existing 4-ethylthiazole ring. This positions the required functional groups correctly from the outset.

Key Intermediate: Ethyl 4-ethylthiazole-5-carboxylate. This ester is a crucial precursor. Its synthesis can be analogous to that of similar thiazole esters. For example, the synthesis of ethyl 4-methylthiazole-5-carboxylate is achieved by reacting ethyl 2-chloroacetoacetate with formamide (B127407) and phosphorus pentasulfide. chemicalbook.com By substituting the starting material with the corresponding ethyl 2-chloro-3-oxovalerate, one could form the ethyl-substituted thiazole ring.

Reduction to the Alcohol: The ester group of ethyl 4-ethylthiazole-5-carboxylate can be reduced to the primary alcohol, this compound. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the ester's carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced again by another hydride to the alkoxide. libretexts.org An aqueous workup then protonates the alkoxide to yield the final primary alcohol. masterorganicchemistry.com

Similarly, the reduction of 4-ethylthiazole-5-carbaldehyde or 4-ethylthiazole-5-carboxylic acid would also yield the target alcohol. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimization of Thiazole Ring Formation:

For the Hantzsch thiazole synthesis, several parameters can be adjusted to improve outcomes. Modern techniques often provide significant advantages over classical methods.

Solvent and Catalyst: The choice of solvent can significantly influence reaction rates and yields. While traditional syntheses often use alcohols like methanol (B129727) or ethanol, greener alternatives are being explored. chemhelpasap.comnih.gov The use of heterogeneous catalysts, such as silica-supported tungstosilisic acid, can facilitate easier purification and catalyst recycling. mdpi.com

Energy Source: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. nih.gov In the context of Hantzsch synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles compared to conventional heating. nih.govbepls.com

Reaction Conditions: One-pot, multi-component reactions are increasingly favored as they reduce the number of synthetic steps and purification procedures, making the process more efficient. nih.govmdpi.com Solvent-free conditions have also been successfully applied to Hantzsch synthesis, offering an environmentally benign approach. researchgate.net

The following table illustrates the effect of different conditions on the yield of thiazole derivatives in analogous Hantzsch-type reactions.

| Energy Source | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating (65°C) | Ethanol/Water | SiW/SiO₂ | 4-6 hours | 79-88 | nih.gov |

| Ultrasonic Irradiation (RT) | Ethanol/Water | SiW/SiO₂ | 30-45 min | 85-90 | nih.gov |

| Microwave Heating (90°C) | Methanol | None | 30 min | 95 | nih.gov |

| Conventional Heating (Reflux) | Water | None | 20 hours | 75-90 | bepls.com |

Optimization of the Reduction Step:

For the reduction of an ester like ethyl 4-ethylthiazole-5-carboxylate using LiAlH₄, optimization focuses on safety, selectivity, and yield.

Stoichiometry and Temperature: Precise control of the LiAlH₄ stoichiometry is essential. The reaction is highly exothermic, so it is typically performed at low temperatures (e.g., 0 °C) with slow addition of the reducing agent to a solution of the ester in an anhydrous ether solvent like tetrahydrofuran (THF). rsc.org

Continuous Flow Systems: Modern approaches utilize continuous flow reactors for ester reductions. rsc.orgresearchgate.net This technology offers superior temperature control, enhanced safety by minimizing the amount of reactive material present at any given time, and can lead to highly productive and chemoselective transformations with high space-time yields. rsc.org

Chemical Reactivity and Derivatization of 4 Ethylthiazol 5 Yl Methanol

Conversion to Halogenated Derivatives

The conversion of the primary alcohol in (4-Ethylthiazol-5-yl)methanol into a halogenated group is a critical first step for many synthetic pathways, particularly for introducing nucleophiles.

The hydroxyl group of this compound can be readily replaced by a chlorine atom using thionyl chloride (SOCl₂). This is a standard and efficient method for converting primary alcohols into their corresponding alkyl chlorides. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. The chloride ion, generated from thionyl chloride, then displaces this leaving group.

The reaction is typically performed in an inert solvent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The addition of a base, such as pyridine, can be used to neutralize the HCl byproduct and typically results in an inversion of stereochemistry via a standard Sₙ2 mechanism. In the absence of a base, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism with retention of configuration. ccspublishing.org.cndoubtnut.com

Reaction Scheme: this compound + SOCl₂ → 5-(Chloromethyl)-4-ethylthiazole (B13909078) + SO₂ + HCl

Beyond the chlorination of the methanol (B129727) group, halogen atoms can be introduced directly onto the thiazole (B1198619) ring to create analogues for further derivatization, such as in cross-coupling reactions. Direct electrophilic halogenation of a thiazole ring typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.comfirsthope.co.inresearchgate.net However, since this position is already substituted in this compound, this pathway is blocked.

A more effective strategy for halogenating the ring is through metallation. The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.comwikipedia.org It can be selectively removed by a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures to form a 2-lithiothiazole intermediate. This potent nucleophile can then be treated with an electrophilic halogen source to install a halogen at the C2 position.

Table 1: Reagents for C2-Halogenation of Thiazole Ring via Lithiation

| Target Halogen | Electrophilic Halogen Source |

|---|---|

| Bromine | Bromine (Br₂), Carbon tetrabromide (CBr₄) |

| Iodine | Iodine (I₂) |

| Chlorine | N-Chlorosuccinimide (NCS), Hexachloroethane (C₂Cl₆) |

This table presents common electrophilic reagents used to trap the 2-lithiothiazole intermediate.

Oxidation Reactions of the Primary Alcohol Group

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 4-ethylthiazole-5-carbaldehyde, or further to the carboxylic acid, 4-ethylthiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. chemguide.co.uk

To obtain the aldehyde, mild oxidizing agents are required to prevent over-oxidation. Common methods documented for the closely related 4-methyl-5-(hydroxymethyl)thiazole include the use of pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) or a TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) (NaOCl). google.comgoogle.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid.

Table 2: Oxidation Products and Corresponding Reagents

| Starting Material | Product | Reagent(s) |

|---|---|---|

| This compound | 4-Ethylthiazole-5-carbaldehyde | PCC; TEMPO/NaOCl |

| This compound | 4-Ethylthiazole-5-carboxylic acid | KMnO₄; Jones Reagent |

This interactive table outlines the products obtained from the oxidation of the primary alcohol group with different oxidizing agents.

Esterification and Etherification Reactions of the Methanol Moiety

The hydroxyl group of this compound readily undergoes esterification and etherification reactions.

Esterification: The most common method for synthesizing esters from an alcohol is the Fischer esterification. chemguide.co.ukmasterorganicchemistry.comlibretexts.org This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium, and it is often necessary to remove water as it is formed to drive the reaction towards the ester product.

Reaction Scheme (Fischer Esterification): this compound + R-COOH ⇌ (4-Ethylthiazol-5-yl)methyl ester + H₂O (in the presence of H⁺)

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This method involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether.

Reaction Scheme (Williamson Ether Synthesis):

this compound + NaH → (4-Ethylthiazol-5-yl)methoxide-Na⁺ + H₂

(4-Ethylthiazol-5-yl)methoxide-Na⁺ + R-X → (4-Ethylthiazol-5-yl)methyl ether + NaX

Nucleophilic Substitution Reactions Involving the Hydroxyl Group or its Derivatives

The hydroxyl group is a poor leaving group and must first be converted into a more reactive functional group to undergo nucleophilic substitution. As described in section 3.1.1, converting the alcohol to 5-(chloromethyl)-4-ethylthiazole provides an excellent substrate for Sₙ2 reactions. googleapis.com The chloromethyl group can be displaced by a wide variety of nucleophiles to introduce new functional groups at the 5-position of the thiazole ring. This two-step sequence (activation and substitution) is a powerful tool for molecular diversification. cetjournal.itescholarship.org

Table 3: Examples of Nucleophilic Substitution on 5-(Chloromethyl)-4-ethylthiazole

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

| Amine | Ammonia (NH₃), R-NH₂ | Primary/Secondary Amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SPh) |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-CH₂OCH₃) |

This table showcases various nucleophiles and the resulting functional groups from their reaction with the chlorinated derivative.

Functionalization of the Thiazole Ring System

The thiazole ring itself is aromatic and can undergo specific functionalization reactions. nih.govnih.gov While electrophilic aromatic substitution is a common reaction for many aromatic rings, the thiazole ring is electron-deficient, making such reactions challenging. udayton.edu The most reliable and versatile method for introducing substituents onto the thiazole ring of this compound is through deprotonation at the C2 position. pharmaguideline.comwikipedia.org

The hydrogen atom at the C2 position is significantly more acidic than other protons on the ring. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), selectively removes this proton to generate a highly reactive 2-lithiothiazole species. researchgate.netcdnsciencepub.com This organolithium intermediate can then react with a wide range of electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the C2 position. For this reaction to be successful with this compound, the acidic proton of the alcohol group must first be protected (e.g., as a silyl (B83357) ether) to prevent it from quenching the strong base.

Table 4: C2-Functionalization via Lithiation and Electrophilic Quench

| Electrophile | Reagent Example | Functional Group Introduced at C2 |

|---|---|---|

| Carbonyl | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halide | Methyl Iodide (CH₃I) | Alkyl Group (e.g., -CH₃) |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid (-COOH) |

| Disulfide | Dimethyl disulfide (Me₂S₂) | Methylthio Group (-SMe) |

This table provides examples of electrophiles that can react with the 2-lithiated thiazole intermediate to introduce new functional groups.

Role of 4 Ethylthiazol 5 Yl Methanol As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Hepatitis B Core Protein Allosteric Modulators

A crucial application of (4-Ethylthiazol-5-yl)methanol is in the synthesis of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs). These modulators represent a promising class of antiviral agents that target the HBV core protein, interfering with the viral capsid assembly and disassembly processes.

This compound serves as a key intermediate in the preparation of certain CpAMs. For instance, in the synthesis of specific Hepatitis B core protein modulators, this compound is utilized as a foundational piece of the final molecular structure. A notable example is its role in the synthesis of compounds that are designed to have allosteric effector properties against the Hepatitis B virus core protein (Cp). The synthesis of this compound itself is a critical step, often starting from more basic precursors and involving standard organic reactions to build the thiazole (B1198619) ring and introduce the necessary functional groups.

The general synthetic approach to produce this compound for this purpose can be outlined as follows:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Ethyl 4-ethylthiazole-5-carboxylate | Lithium aluminium hydride (LiAlH₄) | This compound |

This reduction of the ester functional group to a primary alcohol provides the key this compound intermediate, which is then carried forward in the synthesis of the final CpAM.

Once synthesized, this compound can be further modified through various derivatization pathways to produce a range of CpAMs. The hydroxyl group of the methanol (B129727) moiety is a prime site for chemical modification, allowing for the attachment of other molecular fragments that are crucial for the compound's allosteric modulatory activity.

Common derivatization strategies include:

Etherification: The hydroxyl group can be converted into an ether linkage, connecting the thiazole moiety to other aromatic or aliphatic groups. This is often a key step in building the final, more complex CpAM structure.

Esterification: Although less common for this specific application, the formation of an ester is another potential derivatization route.

Halogenation: Conversion of the alcohol to a halide (e.g., a chloride or bromide) can activate the position for subsequent nucleophilic substitution reactions, providing a versatile handle for introducing a wide variety of functional groups.

These derivatization pathways allow medicinal chemists to systematically explore the structure-activity relationship (SAR) of the CpAMs, optimizing their potency, selectivity, and pharmacokinetic properties. The (4-ethylthiazol-5-yl)methyl fragment often serves as a central scaffold, with modifications at the hydroxyl position and potentially at other sites on the thiazole ring leading to the discovery of new and more effective Hepatitis B therapeutics.

Building Block for Glucagon-Like Peptide-1 (GLP-1) Agonists

Based on currently available scientific literature and patent databases, there is no direct evidence to suggest that this compound is a key building block or intermediate in the synthesis of known Glucagon-Like Peptide-1 (GLP-1) agonists. While thiazole-containing compounds are of interest in medicinal chemistry for a variety of therapeutic targets, a specific role for the (4-Ethylthiazol-5-yl)methyl moiety in GLP-1 receptor agonist scaffolds has not been established in the public domain.

Intermediate in the Synthesis of Bi-aryl Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Similarly, a review of the current scientific and patent literature does not indicate a direct role for this compound as a synthetic intermediate in the development of bi-aryl Dihydroorotate Dehydrogenase (DHODH) inhibitors. While various heterocyclic scaffolds, including thiazoles, are explored in the design of DHODH inhibitors, the specific use of this compound in the synthesis of bi-aryl DHODH inhibitors is not documented.

Application in Bi-aryl DHODH Inhibitor Design and Synthesis

While direct literature explicitly detailing the use of this compound in the synthesis of bi-aryl DHODH inhibitors is not extensively available, the structural motif of a substituted thiazole is a well-established pharmacophore in numerous DHODH inhibitors. The general synthetic strategy for such inhibitors often involves the coupling of a thiazole-containing fragment with one or more aryl or heteroaryl rings.

In a hypothetical synthetic route, this compound could be first oxidized to the corresponding aldehyde, (4-ethylthiazol-5-yl)carbaldehyde. This aldehyde can then serve as a key intermediate. For instance, it could undergo a Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester bearing an aryl group to form a vinyl-linked bi-aryl precursor. Subsequent modifications, such as reduction of the double bond or further functional group interconversions, could lead to the final bi-aryl DHODH inhibitor.

Alternatively, the hydroxyl group of this compound could be converted into a good leaving group, such as a tosylate or a halide. This would allow for a nucleophilic substitution reaction with an appropriate aryl or bi-aryl nucleophile, thereby constructing the desired carbon-carbon or carbon-heteroatom bond that is central to the structure of many DHODH inhibitors.

The following table outlines a potential synthetic sequence starting from this compound:

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Oxidation (e.g., with PCC or Swern oxidation) | (4-Ethylthiazol-5-yl)carbaldehyde | Formation of a reactive aldehyde for subsequent C-C bond formation. |

| 2 | Wittig Reaction | (E/Z)-1-(Aryl)-2-(4-ethylthiazol-5-yl)ethene | Introduction of the first aryl group. |

| 3 | Heck or Suzuki Coupling | Bi-aryl substituted ethylthiazole | Introduction of the second aryl group to form the bi-aryl core. |

| 4 | Further Functionalization | Final DHODH Inhibitor | Modification of peripheral groups to optimize biological activity. |

Modification of the Thiazole Moiety for DHODH Inhibitor Development

The thiazole ring in DHODH inhibitors often plays a crucial role in binding to the enzyme's active site. Structure-activity relationship (SAR) studies on various thiazole-based inhibitors have demonstrated that modifications to the thiazole moiety can significantly impact potency and selectivity. nih.govresearchgate.netnih.gov

Starting with this compound, medicinal chemists can explore several modifications:

Alteration of the Ethyl Group: The ethyl group at the C4 position can be varied to explore the impact of steric bulk and lipophilicity on enzyme binding. This could involve replacing it with smaller (methyl) or larger (propyl, butyl) alkyl groups, or introducing cyclic or branched alkyl chains.

Modification of the Thiazole Ring Itself: While more synthetically challenging, the thiazole ring can be further substituted at the C2 position. This typically involves a multi-step synthesis starting from a different thiazole precursor, but highlights the importance of this position for biological activity in many known DHODH inhibitors.

These modifications allow for a systematic exploration of the chemical space around the thiazole scaffold, aiding in the design of more potent and selective DHODH inhibitors.

Potential Applications in the Synthesis of Other Bioactive Compounds

The reactivity of the functional groups in this compound makes it a promising starting material for the synthesis of a variety of other bioactive heterocyclic compounds.

Thiazolidinediones are a class of compounds known for their anti-diabetic properties. The synthesis of thiazolidinedione derivatives often involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione (B21345). This compound could be a precursor to the necessary aldehyde, (4-ethylthiazol-5-yl)carbaldehyde, through an oxidation reaction. This aldehyde could then be reacted with 2,4-thiazolidinedione to yield a 5-((4-ethylthiazol-5-yl)methylene)thiazolidine-2,4-dione derivative.

Thiopyrans are six-membered sulfur-containing heterocycles that are present in a number of biologically active molecules. The synthesis of thiopyran derivatives can be achieved through various cycloaddition reactions. While a direct route from this compound is not immediately apparent, its derivatives could potentially participate in such reactions. For instance, conversion of the alcohol to a thiol and subsequent reactions could lead to precursors for thiopyran synthesis.

The following table illustrates the potential synthetic utility of this compound for these classes of compounds:

| Target Compound Class | Key Intermediate from this compound | Key Reaction |

| Thiazolidinediones | (4-Ethylthiazol-5-yl)carbaldehyde | Knoevenagel Condensation |

| Thiopyrans | Thiol or other sulfur-containing derivatives | Cycloaddition Reactions |

The thiazole nucleus is a common feature in a wide array of medicinally important compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comsci-hub.mk The functional handles present in this compound provide a platform for the synthesis of diverse thiazole-containing libraries for drug discovery.

The hydroxyl group can be readily transformed into other functionalities, allowing for the attachment of various pharmacophoric groups. For example, esterification or etherification can introduce moieties that modulate the pharmacokinetic properties of the resulting compounds. The ethyl group can also be a site for modification, although this is generally more challenging. The versatility of this compound as a building block facilitates the exploration of new chemical entities with potential therapeutic applications.

Strategies for Introducing Isotopic Labels into this compound for Research Purposes (e.g., 2H, 3H, 11C, 18F)

Isotopically labeled compounds are invaluable tools in drug discovery and development, used for in vitro and in vivo studies of metabolism, pharmacokinetics, and target engagement. Several strategies can be envisioned for introducing isotopic labels into this compound.

Deuterium (B1214612) (²H) and Tritium (B154650) (³H) Labeling:

Hydrogen Isotope Exchange: The acidic proton of the hydroxyl group can be readily exchanged with deuterium or tritium by treatment with D₂O or T₂O, respectively, often in the presence of a catalyst.

Reduction of a Carbonyl Group: The corresponding aldehyde or carboxylic acid ester can be reduced with a deuterated or tritiated reducing agent, such as sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄), to introduce the label at the methylene (B1212753) bridge.

Labeling the Ethyl Group: Introducing deuterium or tritium into the ethyl group would likely require a more involved synthesis, possibly starting from a labeled precursor for the ethyl group.

Carbon-11 (¹¹C) Labeling:

¹¹C-Methylation: The hydroxyl group could be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate to produce the corresponding ¹¹C-methyl ether. nih.gov This is a common and rapid method suitable for the short half-life of ¹¹C.

Introduction of a ¹¹C-Ethyl Group: A more complex approach would involve the synthesis of [¹¹C]ethyl iodide and its use in a coupling reaction to introduce a labeled ethyl group onto the thiazole ring at the C4 position.

Fluorine-18 (¹⁸F) Labeling:

Nucleophilic Substitution: The hydroxyl group can be converted to a good leaving group (e.g., tosylate, mesylate), which can then be displaced by [¹⁸F]fluoride. This is a widely used method for introducing ¹⁸F into molecules for PET imaging.

Prosthetic Group Labeling: An alternative is to attach a prosthetic group that has already been labeled with ¹⁸F. For example, a [¹⁸F]fluoro-containing acylating agent could be used to form an ester with the hydroxyl group of this compound.

The choice of labeling strategy depends on the desired position of the label, the required specific activity, and the synthetic feasibility within the constraints of the isotope's half-life.

The table below summarizes potential isotopic labeling strategies:

| Isotope | Labeling Strategy | Precursor from this compound | Labeled Product |

| ²H/³H | Isotope Exchange | This compound | (4-Ethylthiazol-5-yl)methan-[²H/³H]-ol |

| ²H/³H | Carbonyl Reduction | (4-Ethylthiazol-5-yl)carbaldehyde | (4-Ethylthiazol-5-yl)-[²H₂/³H₂]-methanol |

| ¹¹C | O-Methylation | This compound | (4-Ethylthiazol-5-yl)methoxy-[¹¹C]-methane |

| ¹⁸F | Nucleophilic Substitution | (4-Ethylthiazol-5-yl)methyl tosylate | 5-([¹⁸F]Fluoromethyl)-4-ethylthiazole |

Advanced Spectroscopic and Structural Characterization Techniques for Research on 4 Ethylthiazol 5 Yl Methanol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment (e.g., LC-MS data)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial identification and purity assessment of synthesized compounds. Unlike standard mass spectrometry, HRMS provides the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula.

For (4-Ethylthiazol-5-yl)methanol, with a molecular formula of C₆H₉NOS, HRMS would be used to verify its exact mass. The theoretical monoisotopic mass is calculated to be 143.0405 Da. An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ±5 ppm) of this theoretical mass would provide strong evidence for the compound's identity.

When coupled with a chromatographic technique like Liquid Chromatography (LC-MS), this method also serves as a powerful purity assessment tool. The retention time from the LC provides one level of identification, while the subsequent HRMS analysis of the eluting peak confirms the mass. The absence of other significant peaks in the chromatogram at different retention times with different masses indicates high purity.

Electron Ionization (EI) is a common technique used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). The high energy involved in EI causes the molecule to fragment in predictable ways. While specific fragmentation data for this compound is not published, analysis of related structures like 4-Ethyl-5-methylthiazole suggests characteristic fragmentation patterns. nist.govnist.gov The fragmentation of the target molecule would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or cleavage of the ethyl group, leading to specific fragment ions that can be detected and identified by HRMS.

Table 1: Predicted HRMS Data for this compound and its Fragments

| Species | Formula | Theoretical Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₀NOS⁺ | 144.0478 | Protonated molecular ion (common in ESI) |

| [M]⁺˙ | C₆H₉NOS⁺˙ | 143.0405 | Molecular ion (common in EI) |

| [M-CH₃]⁺ | C₅H₆NOS⁺ | 128.0168 | Loss of a methyl radical from the ethyl group |

| [M-C₂H₅]⁺ | C₄H₄NOS⁺ | 114.0012 | Loss of the ethyl group |

| [M-OH]⁺ | C₆H₈NS⁺ | 126.0372 | Loss of the hydroxyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. Through 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within a molecule can be determined.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Based on analogous structures, the predicted spectrum in a solvent like CDCl₃ would feature:

A singlet for the proton at position 2 of the thiazole (B1198619) ring (H-2), expected in the aromatic region (δ 8.5-8.8 ppm). nih.gov

A singlet for the two protons of the methylene (B1212753) group (-CH₂OH) adjacent to the thiazole ring, likely appearing around δ 4.6-4.9 ppm.

A quartet for the two methylene protons (-CH₂CH₃) of the ethyl group around δ 2.8-3.0 ppm, coupled to the adjacent methyl protons.

A triplet for the three methyl protons (-CH₂CH₃) of the ethyl group around δ 1.3-1.5 ppm, coupled to the adjacent methylene protons.

A broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable and depends on concentration and temperature.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected:

Three signals for the thiazole ring carbons (C-2, C-4, and C-5). The C-2 carbon typically appears around δ 150-153 ppm, while C-4 and C-5 are found further upfield. asianpubs.orgnih.gov

One signal for the hydroxymethyl carbon (-CH₂OH), expected around δ 55-60 ppm. chemicalbook.com

Two signals for the ethyl group carbons: the -CH₂- carbon around δ 20-25 ppm and the -CH₃ carbon around δ 13-16 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Thiazole H-2 | 8.5 - 8.8 | Singlet | 150 - 153 |

| Thiazole C-4 | - | - | 148 - 151 |

| Thiazole C-5 | - | - | 130 - 133 |

| -CH₂ OH | 4.6 - 4.9 | Singlet | 55 - 60 |

| -CH₂OH | Variable | Broad Singlet | - |

| -CH₂ CH₃ | 2.8 - 3.0 | Quartet | 20 - 25 |

2D NMR Spectroscopy To unambiguously assign these signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the relationship between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, for instance, linking the ¹H signal at δ ~2.9 ppm to the ¹³C signal at δ ~22 ppm to identify the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial to confirm the placement of the substituents on the thiazole ring, for example, by showing a correlation from the methylene protons of the ethyl group to C-4 and C-5 of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands. researchgate.netresearchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Broad and strong band |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium to strong bands |

| Thiazole C-H | C-H Stretch | ~3100 | Weak to medium band |

| Thiazole Ring | C=N, C=C Stretch | 1500 - 1650 | Multiple medium to strong bands |

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The bands in the 2850-3000 cm⁻¹ range confirm the presence of sp³-hybridized C-H bonds in the ethyl and methylene groups, while the various peaks in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the thiazole ring structure.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique requires a single, well-ordered crystal. While this compound itself may be an oil or a low-melting solid, its derivatives (such as salts, esters, or co-crystals) can often be synthesized to yield high-quality crystals suitable for analysis.

The analysis of a crystalline derivative would provide precise data on:

Bond lengths and bond angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.

This information is invaluable for understanding the molecule's steric and electronic properties and is often used in fields like medicinal chemistry and materials science to inform design. researchgate.net

Theoretical and Computational Studies on 4 Ethylthiazol 5 Yl Methanol and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like (4-Ethylthiazol-5-yl)methanol. These computational methods, including ab initio and Density Functional Theory (DFT), provide insights into molecular geometries, electronic properties, and reaction mechanisms. researchgate.netasianpubs.org

For thiazole (B1198619) derivatives, the distribution of electron density is key to their reactivity. The thiazole ring is characterized by significant π-electron delocalization, contributing to its aromaticity. wikipedia.org Calculated pi-electron density often indicates that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation by strong bases. wikipedia.orgpharmaguideline.com

The substituents on the thiazole ring significantly influence its electronic properties. Electron-donating groups, such as the ethyl group at position 4 and the methanol (B129727) group at position 5 in this compound, can increase the electron density of the ring. Specifically, a methyl group at the C4 position has been shown to increase the charge on the C5 carbon, making it more susceptible to electrophilic substitution. asianpubs.org

Key parameters derived from quantum chemical calculations help predict reactivity:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller gap generally implies higher reactivity. asianpubs.org For instance, studies on methyl-substituted thiazoles show that increasing the number of methyl groups decreases the HOMO-LUMO gap, thus increasing the molecule's reactivity. researchgate.netasianpubs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions, further clarifying the electronic structure and stability. niscpr.res.inscience.gov

DFT calculations at the B3LYP/6-31G(d,p) level are commonly used to optimize the structures of thiazole derivatives and predict their properties. science.govresearchgate.net Such studies on related molecules like 4-methyl-5-thiazoleethanol (B42058) provide valuable comparative data for understanding the electronic behavior of this compound. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (µ) (D) |

|---|---|---|---|---|

| Thiazole | -9.468 | 3.348 | 12.816 | 1.552 |

| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 | 1.124 |

| 5-Methyl thiazole | -9.174 | 3.462 | 12.636 | 1.843 |

| 4,5-Dimethyl thiazole | -8.862 | 3.602 | 12.464 | 1.526 |

Conformation Analysis and Energy Minimization Studies

The biological activity and interaction of a molecule with its target are highly dependent on its three-dimensional structure or conformation. Conformation analysis and energy minimization studies are computational techniques used to determine the most stable spatial arrangements of atoms in a molecule like this compound.

For this compound, the key flexible bonds are the C4-C(ethyl), C(ethyl)-C(methyl), C5-C(methanol), and C(methanol)-O bonds. Rotation around these bonds gives rise to various conformers with different potential energies. The goal of conformational analysis is to identify the low-energy conformers, as these are the most likely to be populated at physiological temperatures and thus be biologically relevant.

Computational methods like molecular mechanics (using force fields such as OPLS) and quantum mechanics (DFT) are employed to perform these studies. researchgate.net A conformational search systematically explores the potential energy surface of the molecule by rotating its flexible bonds. Each resulting conformation is then subjected to energy minimization to find its nearest local energy minimum. nih.gov

Studies on related structures reveal important conformational features:

Torsional Angles: The relative orientation of the ethyl and methanol groups with respect to the thiazole ring is defined by torsional (dihedral) angles. Energy minimization helps identify the preferred angles that minimize steric hindrance and optimize electronic interactions.

Intramolecular Hydrogen Bonding: The hydroxyl group of the methanol substituent can potentially form an intramolecular hydrogen bond with the nitrogen atom (N3) of the thiazole ring. This would significantly constrain the conformation of the methanol group and stabilize a specific rotamer.

The introduction of heterocyclic rings like thiazole into peptide backbones has been shown to severely restrict conformational flexibility, leading to well-defined shapes such as pseudochair or boat conformations in macrocycles. acs.org While this compound is a smaller molecule, the thiazole ring still imparts a degree of rigidity, with the main flexibility arising from the side chains. Conformational analysis of similar small molecules has shown that even simple cyclizations can drastically reduce the number of accessible low-energy conformers. researchgate.net

Molecular Docking and Dynamics Simulations in the Context of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. These methods are central to structure-based drug design.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. dergipark.org.trnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then scoring them based on their binding affinity. acs.org Thiazole-containing compounds have been successfully docked into various enzyme active sites, demonstrating their potential to form key interactions. dergipark.org.trnih.gov Common interactions include:

Hydrogen Bonds: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the hydroxyl group of the methanol substituent can act as both a donor and an acceptor.

Hydrophobic Interactions: The ethyl group and the thiazole ring itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking and π-Cation Interactions: The aromatic thiazole ring can interact with aromatic amino acid residues (like tryptophan, tyrosine, phenylalanine) or charged residues (like lysine, arginine). nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-target complex. nih.govresearchgate.net Starting from a docked pose, MD simulations model the movement of every atom in the system over time (typically nanoseconds to microseconds) by solving Newton's equations of motion. researchgate.net This allows for the assessment of the stability of the binding pose and the characterization of the conformational changes in both the ligand and the protein upon binding. nih.govplos.org MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and provide a more accurate estimation of binding free energy. nih.govresearchgate.net For example, MD simulations have been used to demonstrate the stability of thiazole derivatives within the active site of targets like the LasR protein of P. aeruginosa, confirming their potential as inhibitors. nih.govplos.org

| Compound Type | Target Protein | Observed Interactions | Interacting Residues (Examples) |

|---|---|---|---|

| Arylazothiazoles | Rho6 | Hydrogen bonds, Arene-cation | Ser95, Glu138, Arg96, Asp132 |

| Thiazole-based hydrazones | EGFR | Hydrogen bonds, Hydrophobic | Not specified |

| Thiazolyl pyridines | Not specified | Not specified | Not specified |

| Thiazole-coumarin conjugates | Mpro, ACE2 | Hydrogen bonds, Hydrophobic | Not specified |

Bioisosterism Studies Applied to Thiazole-Containing Scaffolds

Bioisosterism is a strategy in medicinal chemistry used to design new compounds by replacing a functional group or substructure with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. The thiazole ring is a versatile scaffold that is often used as a bioisostere for other chemical groups. nih.gov

The thiazole ring is considered a "privileged scaffold" in drug discovery due to its ability to engage in various biological interactions and its presence in numerous approved drugs. lifechemicals.com It is frequently employed as a bioisosteric replacement for other rings or functional groups:

Benzene Ring Replacement: Replacing a phenyl ring with a thiazole ring can alter the molecule's polarity, solubility, and metabolic profile while maintaining or improving binding affinity. The nitrogen and sulfur heteroatoms can introduce new hydrogen bonding capabilities. nih.gov

Amide Bond Mimic: The structural and electronic properties of the thiazole ring, particularly its planarity and dipole moment, allow it to function as a stable, non-hydrolyzable mimic of a peptide bond.

Other Heterocycle Replacements: The thiazole ring is often compared to and used interchangeably with other five-membered heterocycles like oxazole, imidazole, and thiophene. researchgate.netunimore.it While these rings share similarities, subtle differences in their electronics, hydrogen bonding capacity, and metabolic stability can lead to significant changes in biological activity. For example, the thiazole ring is generally considered more aromatic than the corresponding oxazole. wikipedia.org The 1,2,4-oxadiazole (B8745197) ring is another common bioisostere for the thiazole moiety. researchgate.net

The application of bioisosterism allows chemists to fine-tune the properties of a lead compound. For example, replacing a carboxylic acid group with an acidic heterocycle like a tetrazole or 5-oxo-1,2,4-oxadiazole can improve oral bioavailability by modulating acidity (pKa) and lipophilicity. Similarly, replacing a labile functional group with a more stable thiazole ring can enhance the metabolic stability of a drug candidate.

| Original Group | Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, 5-oxo-1,2,4-oxadiazole | Improve bioavailability, modulate acidity |

| Amide (-CONH-) | 1,2,3-Triazole, Thiazole | Increase metabolic stability, alter H-bonding |

| Phenyl Ring | Thiazole, Pyridine, Thiophene | Modulate polarity, solubility, metabolism, add H-bonding sites |

| Ester (-COO-) | 1,2,3-Triazole | Increase stability |

| Thiazole | Oxazole, Imidazole, 1,2,4-Oxadiazole | Fine-tune electronics, H-bonding, and metabolic properties |

Design Principles for Thiazole-Based Scaffolds in Target-Oriented Synthesis

The design of thiazole-based scaffolds for target-oriented synthesis is guided by several key principles derived from decades of medicinal chemistry research. nih.gov The thiazole ring serves as a core structural motif that can be strategically functionalized to achieve desired interactions with a specific biological target. acs.orgnih.gov

Key Design Principles:

Scaffold Rigidity and Vectorial Display: The planar, aromatic nature of the thiazole ring provides a rigid core. This rigidity reduces the conformational entropy upon binding, which can be energetically favorable. It also allows for the precise, vectorial placement of substituents into specific regions of a target's binding pocket to maximize interactions. frontiersin.org

Privileged Scaffold Approach: The thiazole ring is recognized as a "privileged scaffold," meaning it is a structural framework capable of binding to multiple, diverse protein targets. lifechemicals.com This versatility makes it an attractive starting point for library synthesis and hit-finding efforts. Design strategies often involve creating libraries of thiazole derivatives with diverse substitutions at the C2, C4, and C5 positions to explore the chemical space around the core. benthamscience.com

Molecular Hybridization: This principle involves combining the thiazole scaffold with other known pharmacophores or bioactive heterocyclic rings (e.g., pyridine, morpholine, pyrimidine) into a single molecule. benthamscience.comnih.govnih.gov The goal is to create hybrid compounds that may exhibit synergistic or additive effects, or possess a novel mechanism of action.

Structure-Based Design: When the 3D structure of the target protein is known, design efforts can be highly rational. acs.orgnih.gov Substituents for the thiazole core are chosen to complement the specific features of the active site. For example, a hydrogen bond donor like the methanol group in this compound would be designed to interact with an acceptor group (e.g., a backbone carbonyl or an Asp/Glu side chain) in the target. An ethyl group would be directed towards a hydrophobic pocket.

Functionalization for Synthetic Tractability: The synthesis of thiazole derivatives, often via the Hantzsch thiazole synthesis or related methods, allows for the introduction of diverse functional groups. nih.govosi.lv Design principles must consider synthetic accessibility. For example, sulfone groups can be installed on the thiazole ring to act as versatile reactive handles for subsequent diversification through reactions like SNAr or metal-catalyzed couplings. nih.gov

By applying these principles, medicinal chemists can design and synthesize novel thiazole-containing molecules like this compound and its analogs with a higher probability of achieving desired biological activity. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 4 Ethylthiazol 5 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of thiazole (B1198619) derivatives, often relying on the Hantzsch reaction, is effective but can involve harsh reagents and generate significant waste. Future research is increasingly focused on developing greener, more sustainable synthetic methodologies. For (4-Ethylthiazol-5-yl)methanol, this includes the exploration of:

Microwave-Assisted and Ultrasonic-Mediated Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Green Solvents and Catalysts: The use of environmentally benign solvents such as water, ethanol, or deep eutectic solvents, coupled with recyclable catalysts like silica-supported acids, can significantly decrease the environmental footprint of the synthesis.

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel without isolating intermediates streamlines the process, saves resources, and minimizes waste.

These sustainable approaches are not only environmentally responsible but also align with the principles of green chemistry, a growing priority in the chemical industry.

Exploration of New Derivatization Strategies for Diversified Chemical Libraries

The hydroxyl group of this compound is a prime site for derivatization, allowing for the creation of diverse chemical libraries for screening in drug discovery and materials science. Future research will likely focus on expanding the repertoire of derivatization strategies beyond simple esterification and etherification. This includes:

Advanced Esterification and Etherification: Utilizing a broader range of carboxylic acids, acyl chlorides, and alkylating agents to introduce diverse functional groups and modulate the compound's physicochemical properties.

Click Chemistry: Employing highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach complex molecular fragments to the thiazole scaffold.

Mitsunobu Reaction: This versatile reaction allows for the conversion of the primary alcohol to a wide array of functional groups, including esters, ethers, and azides, under mild conditions.

These strategies will enable the generation of extensive and structurally diverse libraries of this compound derivatives, increasing the probability of identifying compounds with desired biological activities or material properties.

Application in Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug discovery. The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in biologically active compounds. nih.govnih.gov this compound, as a small, functionalized thiazole, is an ideal candidate for inclusion in fragment libraries. researchgate.net Future research in this area will involve:

Screening against Novel Targets: Incorporating this compound and its derivatives into fragment screening campaigns against a wider range of biological targets, including challenging ones like protein-protein interactions.

Structural Biology-Guided Growth: Utilizing techniques like X-ray crystallography and NMR to understand how these fragments bind to their targets, and then using this information to rationally design more potent and selective inhibitors.

Furthermore, the thiazole ring can serve as a scaffold for the development of targeted covalent inhibitors. nih.govnih.gov These inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action. Future directions include:

Installation of Electrophilic "Warheads": Modifying the this compound structure to include reactive electrophilic groups that can form covalent bonds with specific amino acid residues (like cysteine) in a target protein's active site. nih.govnih.gov

Tunable Reactivity: Designing covalent inhibitors where the reactivity of the electrophilic warhead is finely tuned to ensure target specificity and minimize off-target effects.

Integration into Automated Synthesis Platforms

The increasing demand for large and diverse chemical libraries has driven the development of automated synthesis platforms. These systems, often employing flow chemistry, can rapidly synthesize and purify compounds with high efficiency and reproducibility. nih.gov The integration of this compound synthesis and derivatization into such platforms represents a significant future direction. This will enable:

High-Throughput Synthesis: The rapid generation of large libraries of this compound derivatives for screening purposes. nih.gov

On-Demand Synthesis: The ability to quickly synthesize specific derivatives as needed for further biological evaluation or material testing.

Improved Process Control: The precise control over reaction parameters offered by flow chemistry can lead to higher yields, improved purity, and enhanced safety. nih.gov

Advanced Mechanistic Investigations of Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing novel transformations. Future research should focus on:

Kinetic Studies: Performing detailed kinetic analyses of key reactions, such as esterification and etherification, to understand the factors that influence reaction rates and yields.

Computational Modeling: Employing quantum mechanical calculations to model reaction pathways, predict transition states, and gain insights into the electronic effects of the thiazole ring on reactivity.

Spectroscopic Analysis: Using advanced spectroscopic techniques, such as in-situ NMR and IR, to monitor reactions in real-time and identify reactive intermediates.

These mechanistic studies will provide a solid foundation for the rational design of more efficient and selective synthetic methods for this compound and its derivatives.

Q & A

Basic: What are the optimized eco-friendly synthesis methods for (4-Ethylthiazol-5-yl)methanol?

Methodological Answer:

Eco-friendly synthesis often employs aqueous ethanol as a solvent to reduce toxicity. A catalyst-free approach (e.g., refluxing at 80°C for 3–6 hours) minimizes byproducts and simplifies purification. For instance, a mixture of 4-ethylthiazole-5-carbaldehyde and NaBH₄ in ethanol/water (3:1 v/v) under nitrogen yields the target compound after recrystallization from methanol . Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane 1:2).

Basic: How is spectroscopic characterization performed for structural confirmation?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Signals at δ 4.65 (s, 2H, -CH₂OH) and δ 1.25 (t, 3H, -CH₂CH₃) confirm the hydroxymethyl and ethyl groups. Thiazole ring protons appear at δ 8.20–8.50 .

- HRMS : Molecular ion [M+H]⁺ at m/z 158.0544 (calculated for C₆H₉NOS: 158.0543) ensures molecular formula accuracy .

- FT-IR : Broad O-H stretch at ~3200 cm⁻¹ and C-S vibration at 690 cm⁻¹ .

Advanced: What mechanistic insights exist for thiazole methanol derivatives in nucleophilic reactions?

Methodological Answer:

The hydroxymethyl group undergoes nucleophilic substitution under Mitsunobu conditions (DIAD, PPh₃) with carboxylic acids to form esters. Kinetic studies reveal a second-order dependence on [acid], suggesting a two-step mechanism: initial activation of the alcohol followed by nucleophilic attack. Competing pathways (e.g., elimination to form aldehydes) are minimized at 0–5°C .

Advanced: How can computational modeling predict bioactivity?

Methodological Answer:

Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., COX-2 or kinase domains) identifies binding affinities. For this compound, a docking score of −7.2 kcal/mol suggests moderate inhibition potential. MD simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating favorable interactions .

Advanced: How to handle hygroscopic intermediates during synthesis?

Methodological Answer:

The hydroxymethyl group’s hygroscopicity necessitates anhydrous conditions. Use Schlenk lines for moisture-sensitive steps, and store intermediates under argon with molecular sieves (3Å). Lyophilization from tert-butanol/water mixtures improves stability. FT-IR monitoring detects moisture ingress via O-H band broadening .

Advanced: How to resolve contradictions in synthesis conditions (e.g., solvent systems)?

Methodological Answer:

Divergent solvent systems (e.g., ethanol/water vs. acetic acid/ethanol) may arise from substrate solubility differences. For poorly soluble aldehydes, glacial acetic acid enhances protonation of intermediates, accelerating condensation. Design a DOE (Design of Experiments) varying solvent polarity (logP) and pH to identify optimal conditions .

Basic: What purification strategies ensure high-purity (>95%) product?

Methodological Answer:

- Recrystallization : Use methanol/water (gradient cooling from 60°C to 4°C) to remove polar byproducts.

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) yields 85–90% recovery.

- HPLC-Prep : C18 column (MeCN/H₂O + 0.1% TFA) isolates isomers (e.g., regioisomeric thiazoles) .

Advanced: How to design SAR studies for anti-inflammatory activity?

Methodological Answer:

Modify the ethyl group (e.g., replace with CF₃ or cyclopropyl) and assess IC₅₀ against COX-2. Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression (ELISA). QSAR models (e.g., CoMFA) correlate logP with activity; a logP ~1.5 optimizes membrane permeability .

Advanced: What assays evaluate enzyme inhibition kinetics?

Methodological Answer:

- Fluorometric Assays : Monitor NADH depletion (λₑₓ 340 nm) for dehydrogenase targets.

- SPR Biosensors : Immobilize enzymes (e.g., kinases) on CM5 chips; calculate K_d from binding curves.

- Microscale Thermophoresis : Titrate compound against fluorescently labeled enzymes (e.g., thrombin) to determine K_i .

Basic: How to assess stability under varying pH and temperature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.